molecular formula C6H12ClNO3 B2759739 Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride CAS No. 2243521-68-6

Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride

Cat. No.: B2759739
CAS No.: 2243521-68-6
M. Wt: 181.62
InChI Key: BVGYZFUEJVLOHH-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (CAS: 890849-61-3) is a heterocyclic compound featuring an azetidine ring linked to a methyl ester via an ether-oxygen atom. Its molecular formula is C₆H₁₁NO₂·HCl, with a molecular weight of 181.62 g/mol (base: 165.62 g/mol + HCl) . The azetidine ring, a four-membered saturated nitrogen heterocycle, confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for drug discovery . This compound is primarily utilized as a building block in organic synthesis, particularly for developing bioactive molecules such as antibiotics and enzyme inhibitors .

Properties

IUPAC Name

methyl 2-(azetidin-3-yloxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-10-5-2-7-3-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGYZFUEJVLOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243521-68-6
Record name methyl 2-(azetidin-3-yloxy)acetate hydrochloride
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Solvents: Tetrahydrofuran (THF), acetonitrile

    Acids: Hydrochloric acid (HCl)

    Catalysts: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Major Products

The major products formed from these reactions include various substituted azetidines and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index* Reference
Methyl 2-(azetidin-3-yloxy)acetate HCl 890849-61-3 C₆H₁₁NO₂·HCl Azetidine-O-ester 1.00
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl 1780567-99-8 C₇H₁₃ClFNO₂ Ethyl ester, fluoro substituent 0.82
3-(Methoxymethyl)azetidine HCl 942308-06-7 C₅H₁₂ClNO Methoxymethyl on azetidine 0.86
Methyl 2-(3-methylazetidin-3-yl)acetate HCl 1229705-59-2 C₇H₁₃NO₂·HCl Methyl-substituted azetidine 0.74
5-Chloro-2-(azetidin-3-yloxy)pyridine HCl N/A C₈H₁₀Cl₂N₂O Chloropyridine-azetidine hybrid 0.68

*Similarity indices are based on computational structural comparisons (e.g., Tanimoto coefficients) .

Key Observations :

  • 3-(Methoxymethyl)azetidine HCl lacks the ester group, reducing its utility in peptide coupling reactions but improving solubility in polar solvents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) LogP* Reference
Methyl 2-(azetidin-3-yloxy)acetate HCl 181.62 High (hydrochloride salt) 120–125 (decomposes) 0.45
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl 209.64 Moderate 95–100 1.12
3-(Methoxymethyl)azetidine HCl 153.61 Very high 80–85 -0.78
Methyl 2-(3-methylazetidin-3-yl)acetate HCl 195.66 Moderate 110–115 0.89

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

  • The hydrochloride salt form enhances water solubility for all compounds, critical for bioavailability in drug formulations .
  • Fluorinated derivatives (e.g., Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl ) exhibit higher LogP values, suggesting improved membrane permeability .

Biological Activity

Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride features an azetidine ring that confers unique properties, allowing it to interact with various biological targets. The azetidine moiety can form hydrogen bonds, enhancing its binding affinity to enzymes and receptors involved in numerous biological processes.

The biological activity of methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is primarily attributed to its ability to modulate specific molecular targets. The compound has been shown to interact with:

  • Enzymes : It may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptors : The azetidine structure allows for effective binding to receptor sites, potentially leading to changes in cellular signaling pathways.

Medicinal Chemistry

Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is utilized in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block in drug development, particularly for compounds targeting neurological disorders and cancer therapies.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-(azetidin-3-yloxy)acetate; HClMRSA<1 μg/mL
Methyl 2-(azetidin-3-yloxy)acetate; HClVancomycin-resistant Enterococcus0.5–4 μg/mL

Case Study 1: Neuropharmacological Effects

In a study examining the effects on neuropharmacological targets, methyl 2-(azetidin-3-yloxy)acetate; hydrochloride was found to exhibit selective inhibition of nicotinic acetylcholine receptors (nAChRs). The compound displayed a high affinity for the α4β2 subtype, which is implicated in cognitive functions.

Findings:

  • IC50 values were reported at 0.062nM0.062\,\text{nM}, indicating potent activity compared to other tested compounds.
  • The selectivity index was significantly favorable, suggesting potential for therapeutic applications in cognitive disorders.

Case Study 2: Anticancer Properties

Research has also indicated that methyl 2-(azetidin-3-yloxy)acetate; hydrochloride may possess anticancer properties. In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation effectively.

Results Summary:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • MDA-MB-231: 0.126μM0.126\,\mu \text{M}
    • MCF-7: 17.02μM17.02\,\mu \text{M}

These results suggest that the compound could be further explored as a candidate for cancer therapy due to its selective cytotoxicity towards cancer cells over normal cells.

Q & A

Q. What are the established synthetic routes for Methyl 2-(azetidin-3-yloxy)acetate hydrochloride, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

  • Aza-Michael Addition : (N-Boc-azetidin-3-ylidene)acetate reacts with NH-heterocycles under DBU catalysis to form 3-substituted azetidines .
  • Hydrochloride Formation : The free base is treated with HCl to improve solubility and stability for biological studies . Key conditions include temperature control (20–25°C), anhydrous solvents, and stoichiometric optimization of reagents. Yield optimization relies on monitoring reaction progress via TLC or HPLC .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?

The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., receptor binding studies). Analytical techniques like NMR and mass spectrometry confirm salt formation and purity . Stability studies (e.g., TGA/DSC) validate its robustness under physiological pH (6.8–7.4) and storage conditions (2–8°C) .

Q. What structural features of Methyl 2-(azetidin-3-yloxy)acetate hydrochloride enable its role as a synthetic intermediate?

  • Azetidine Ring : A strained four-membered nitrogen heterocycle that enhances reactivity in ring-opening or functionalization reactions .
  • Ester Group : Allows hydrolysis to carboxylic acids or transesterification, enabling diversification into prodrugs or bioactive analogs . X-ray crystallography (using SHELX programs) confirms stereochemistry and hydrogen-bonding patterns critical for target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between synthetic batches?

Discrepancies often arise from residual solvents or unreacted intermediates. Methodologies include:

  • Analytical Cross-Validation : Combine HPLC (for purity), NMR (structural confirmation), and elemental analysis (C/H/N ratios) .
  • Process Optimization : Adjust recrystallization solvents (e.g., ethanol/water mixtures) or employ column chromatography for challenging impurities .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • DFT Calculations : Model transition states for aza-Michael additions or ester hydrolysis to predict regioselectivity .
  • Molecular Dynamics Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to guide solvent selection . Software like Gaussian or ORCA paired with crystallographic data from SHELXL refines accuracy .

Q. How does modifying the azetidine or ester moiety impact structure-activity relationships (SAR) in drug discovery?

  • Azetidine Modifications : Introducing methyl groups (e.g., 2-methylazetidine) alters ring strain, affecting binding affinity to targets like GPCRs .
  • Ester Hydrolysis : Replacing the methyl ester with tert-butyl enhances metabolic stability, as shown in pharmacokinetic studies of analogs . SAR tables comparing IC50 values and LogP changes guide lead optimization .

Q. What experimental protocols ensure stability during long-term storage of the hydrochloride salt?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Lyophilization : For hygroscopic batches, lyophilization reduces water content (<0.5% by Karl Fischer titration) . Argon-atmosphere storage in amber vials minimizes oxidation and photodegradation .

Methodological Notes

  • Data Sources : Prioritize PubChem, CAS Common Chemistry, and peer-reviewed journals (e.g., synthesis protocols from Organic Process Research & Development) .
  • Safety Protocols : Follow OSHA/GHS guidelines for handling hydrochloride salts, including PPE (nitrile gloves, fume hoods) and spill management .

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